molecular formula C56H50F4N6O8 B8820816 Poly(thio-1,4-phenylene) CAS No. 25212-74-2

Poly(thio-1,4-phenylene)

Cat. No.: B8820816
CAS No.: 25212-74-2
M. Wt: 1011.0 g/mol
InChI Key: ZVQJRKFHJFUCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(thio-1,4-phenylene), also known as polyphenylene sulfide, is a high-performance engineering thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties. It is a polymer consisting of repeating units of 1,4-phenylene groups linked by sulfur atoms. This compound is widely used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(thio-1,4-phenylene) can be synthesized through several methods. One common method involves the polymerization of p-dichlorobenzene with sodium sulfide in a polar solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction typically occurs at temperatures ranging from 250°C to 300°C, resulting in the formation of high molecular weight poly(thio-1,4-phenylene).

Another method involves the oxidative polymerization of diphenyl disulfides using vanadyl acetylacetonate as a catalyst. This reaction is carried out in the presence of oxygen, and the rate-determining step is the oxidation of diphenyl disulfide .

Industrial Production Methods

In industrial settings, poly(thio-1,4-phenylene) is produced using a continuous polymerization process. This involves the reaction of p-dichlorobenzene with sodium sulfide in a high-temperature reactor. The polymer is then precipitated, washed, and dried to obtain the final product. This method ensures consistent quality and high production efficiency .

Chemical Reactions Analysis

Types of Reactions

Poly(thio-1,4-phenylene) undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone groups.

    Reduction: Reduction reactions can convert sulfone groups back to sulfide groups.

    Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Regenerated sulfide groups.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Poly(thio-1,4-phenylene) has a wide range of applications in scientific research and industry:

Mechanism of Action

The unique properties of poly(thio-1,4-phenylene) are attributed to its molecular structure. The presence of sulfur atoms in the polymer backbone imparts high thermal stability and chemical resistance. The aromatic rings provide rigidity and mechanical strength. The polymer’s resistance to oxidation and reduction is due to the stability of the sulfur-phenylene bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(thio-1,4-phenylene) stands out due to its exceptional combination of thermal stability, chemical resistance, and mechanical properties. Unlike polyphenylene oxide and polyphenyl ether, it can withstand harsh chemical environments, making it suitable for a broader range of applications .

Properties

CAS No.

25212-74-2

Molecular Formula

C56H50F4N6O8

Molecular Weight

1011.0 g/mol

IUPAC Name

6,7-difluoro-17-hydroxy-2-(2-methylphenyl)spiro[9-oxa-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-13,1'-cyclobutane]-15,18-dione

InChI

InChI=1S/2C28H25F2N3O4/c2*1-17-6-2-3-7-18(17)23-19-8-9-20(29)22(30)26(19)37-15-5-13-28(11-4-12-28)31-16-33(23)32-14-10-21(34)25(35)24(32)27(31)36/h2*2-3,5-10,13-14,23,35H,4,11-12,15-16H2,1H3

InChI Key

ZVQJRKFHJFUCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O.CC1=CC=CC=C1C2C3=C(C(=C(C=C3)F)F)OCC=CC4(CCC4)N5CN2N6C=CC(=O)C(=C6C5=O)O

Related CAS

25212-74-2

Origin of Product

United States

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